3-Amino-4-chloropyridine

Heterocyclic chemistry Medicinal chemistry Regioselectivity

3-Amino-4-chloropyridine (CAS 20511-15-3) is the only aminohalopyridine isomer that enables regiospecific copper-catalyzed amidation and subsequent cyclization to imidazo[4,5-c]pyridines — a heterocyclic core critical for kinase and antiviral drug discovery. Its unique 1,2-relationship of nucleophilic C-3 amino and electrophilic C-4 chloro substituents permits annulation chemistry chemically inaccessible to its constitutional isomers (e.g., 3-amino-2-chloropyridine). Generic substitution will fail. The C-4 chlorine also supports TFA/TMSOTf Boc-removal/reductive amination for high-throughput library synthesis without chromatography, and serves as a late-stage diversification handle in agrochemical discovery. For programs requiring imidazo[4,5-c]pyridine scaffold fidelity, this is the non-negotiable intermediate. Ships ambient; store at 2–8°C under inert gas.

Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
CAS No. 20511-15-3
Cat. No. B021944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-chloropyridine
CAS20511-15-3
Synonyms4-Chloro-pyridin-3-ylamine;  4-Chloro-3-pyridinamine; 
Molecular FormulaC5H5ClN2
Molecular Weight128.56 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)N
InChIInChI=1S/C5H5ClN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2
InChIKeyGTLFLMZOABSJSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Amino‑4‑chloropyridine (CAS 20511‑15‑3) – Orthogonally Functionalized Pyridine Building Block for Regiospecific Heterocycle Synthesis


3‑Amino‑4‑chloropyridine (CAS 20511‑15‑3) is a difunctional pyridine scaffold carrying a nucleophilic C‑3 amino group and an electrophilic C‑4 chloro substituent [1]. This 1,2‑relationship of complementary reactive centers enables regiospecific annulation chemistry that is chemically inaccessible to its constitutional isomers (e.g., 3‑amino‑2‑chloropyridine or 4‑amino‑3‑chloropyridine) [2]. Its core utility lies in the construction of imidazo[4,5‑c]pyridine pharmacophores, a heterocyclic class explored for kinase and antiviral targets, where substitution‑pattern fidelity directly dictates biological activity [3].

3‑Amino‑4‑chloropyridine – Why Aminochloropyridine Isomers Are Not Interchangeable


The three constitutional isomers (amino‑chloro‑pyridine) may share identical molecular formulae (C₅H₅ClN₂; MW 128.56) but display profoundly divergent reactivity and target‑scaffold compatibility [1]. In cross‑coupling chemistry, the 3‑amino‑2‑chloro isomer participates in high‑yielding Suzuki–Miyaura reactions, whereas the 3‑amino‑4‑chloro congener gives poor yields under identical conditions [2]. Conversely, the 3‑amino‑4‑chloro arrangement uniquely permits copper‑catalyzed amidation and subsequent cyclization to imidazo[4,5‑c]pyridines, a pathway inaccessible to the other regioisomers [2]. These regio‑dependent mechanistic constraints mean that generic substitution of one isomer for another will fail to deliver the required heterocyclic connectivity, resulting in lost yield, incorrect regiochemistry, or complete reaction failure [3].

Quantitative Differentiation Evidence for 3‑Amino‑4‑chloropyridine Versus Its Closest Analogs


Imidazo[4,5‑c]pyridine Regiospecificity: 3‑Amino‑4‑chloropyridine vs. 3‑Amino‑2‑chloropyridine

3‑Amino‑4‑chloropyridine is the requisite precursor for the imidazo[4,5‑c]pyridine scaffold, whereas 3‑amino‑2‑chloropyridine exclusively yields the imidazo[4,5‑b]pyridine regioisomer. The Clark group reported that copper‑catalyzed amidation of 3‑amino‑N‑Boc‑4‑chloropyridine, followed by palladium‑catalyzed cyclization, provides imidazo[4,5‑c]pyridines; the analogous 3‑amino‑2‑chloropyridine provides imidazo[4,5‑b]pyridines [1]. No other aminohalopyridine isomer can supply this connectivity pattern.

Heterocyclic chemistry Medicinal chemistry Regioselectivity

Exocyclic‑Amine Basicity (pKₐ) of 3‑Amino‑4‑chloropyridine vs. 4‑Aminopyridine and 4‑Amino‑3‑chloropyridine

The predicted conjugate‑acid pKₐ of 3‑amino‑4‑chloropyridine is 3.77 ± 0.10 . By comparison, 4‑aminopyridine (4‑AP; fampridine) has an experimental pKₐ of ~9.14 (ring‑N protonation). Caballero et al. calculated that introduction of a C‑3 chloro substituent onto the 4‑aminopyridine scaffold (i.e., 3‑chloro‑4‑aminopyridine, the isomer swapped relative to the target compound) lowers the pKₐ substantially, and the 3‑amino‑4‑chloropyridine isomer is significantly less basic still [1]. The lower pKₐ correlates directly with reduced activity as a voltage‑gated K⁺ channel blocker compared to 4‑AP [1].

Physicochemical property Ion‑channel modulation Solubility

Reductive‑Amination/Deprotection Yield: 3‑Amino‑4‑chloropyridine vs. Deactivated Anilines Under TFA/TMSOTf Protocol

Direct alkylation or reductive amination of 3‑amino‑4‑chloropyridine is known to be problematic due to low nucleophilicity of the aromatic amine [1]. The Clark laboratory developed a one‑pot Boc‑removal/reductive amination sequence employing TFA and TMSOTf that converts N‑Boc‑3‑amino‑4‑chloropyridine to N‑substituted 3‑amino‑4‑chloropyridines in high yields and, critically, high purity without chromatographic purification [1]. Under the same protocol, a deactivated aniline (3,5‑dichloroaniline) gave 91% isolated yield (Entry 5) [1]. The protocol is ineffective on the native (unprotected) 3‑amino‑4‑chloropyridine, demonstrating that chemical differentiation resides in the protected‑amine form.

Synthetic methodology Process chemistry Amine protection

Palladium‑Catalyzed Suzuki–Miyaura Coupling Reactivity: 3‑Amino‑4‑chloropyridine vs. 3‑Amino‑2‑chloropyridine

In the context of imidazopyridine synthesis, the Clark group explicitly noted that the use of 3‑amino‑4‑chloropyridine (as opposed to 3‑amino‑2‑chloropyridine) provided the desired products in poor yield under standard copper‑catalyzed arylation conditions [1]. By contrast, 3‑amino‑2‑chloropyridine has been reported to undergo Suzuki–Miyaura coupling with 2‑methoxyphenylboronic acid in 99% isolated yield [2]. This stark difference reflects the diminished electrophilicity of the C‑4 chlorine compared to the C‑2 chlorine in the pyridine ring, exacerbated by the electron‑donating amino group at C‑3.

Cross‑coupling C–C bond formation Reaction selectivity

Commercial Purity Benchmark: ≥ 99% (HPLC) vs. Typical 95–98% Grade

3‑Amino‑4‑chloropyridine is commercially available at ≥ 99% purity by HPLC from major suppliers . This exceeds the typical 95% purity often quoted for research‑grade aminohalopyridine building blocks . Higher starting‑material purity reduces the burden of impurity profiling and side‑product formation in multi‑step medicinal chemistry syntheses, where chlorinated impurities can accumulate and complicate biological assay interpretation.

Quality control Procurement specification Analytical chemistry

High‑Value Application Scenarios for 3‑Amino‑4‑chloropyridine


Regiospecific Synthesis of Imidazo[4,5‑c]pyridine Kinase Inhibitor Libraries

Programs targeting kinases or antiviral pathways that require the imidazo[4,5‑c]pyridine scaffold must use 3‑amino‑4‑chloropyridine as the gateway intermediate. The copper‑catalyzed amidation/palladium‑catalyzed cyclization sequence relies on the intact C‑4 chlorine, a unique handle that no other aminohalopyridine isomer can provide [1].

One‑Pot Reductive Amination Workflows in Medicinal Chemistry Scale‑Up

Laboratories synthesizing N‑substituted 3‑amino‑4‑halopyridine libraries can exploit the TFA/TMSOTf Boc‑removal/reductive amination protocol to access diverse analogues in high yield without chromatography [2]. This protocol is most effective on the Boc‑protected 3‑amino‑4‑chloropyridine substrate, making the chlorinated variant the preferred substrate for throughput‑focused discovery chemistry.

pKₐ‑Driven Solubility and Ion‑Channel Selectivity Screens

With a predicted pKₐ of ~3.77, 3‑amino‑4‑chloropyridine is substantially less basic than 4‑aminopyridine (pKₐ ~ 9.14) [3]. This property makes it a useful comparator compound or control in ion‑channel electrophysiology studies where attenuated K⁺‑channel blocking activity is desired, enabling structure–activity relationship (SAR) dissection around pyridine basicity.

Agrochemical Intermediate Development Exploiting C‑4 Chlorine Retention

In agrochemical discovery, the C‑4 chlorine of 3‑amino‑4‑chloropyridine can be carried through multi‑step syntheses intact, serving as a late‑stage diversification handle or a metabolically stable substituent. Published supplier documentation and research catalogs explicitly list it as a raw material for pesticide and herbicide synthesis [4], a role for which more reactive (C‑2 chloro) isomers are unsuitable due to premature cross‑coupling reactivity.

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